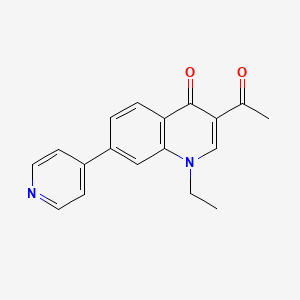

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one

Description

Properties

CAS No. |

61094-58-4 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

3-acetyl-1-ethyl-7-pyridin-4-ylquinolin-4-one |

InChI |

InChI=1S/C18H16N2O2/c1-3-20-11-16(12(2)21)18(22)15-5-4-14(10-17(15)20)13-6-8-19-9-7-13/h4-11H,3H2,1-2H3 |

InChI Key |

DALXLBXQLKLEKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Friedel–Crafts Acetylation

Quinolin-4-one C1 undergoes acetylation using acetyl chloride in AlCl₃ at 0°C (Scheme 2). The electron-rich C3 position favors electrophilic attack, yielding 3-acetyl derivative C2 in 82% yield. Competitive acetylation at C6 occurs (18% byproduct), necessitating chromatographic separation.

Scheme 2

$$ \mathbf{C1} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \mathbf{C2} $$

Biere–Seelen Synthesis with Pre-installed Acetyl

Methyl anthranilate D1 bearing a 7-pyridinyl group reacts with dimethyl acetylenedicarboxylate D2 under basic conditions, forming enaminoester D3 (Scheme 3). Cyclization in 2-propanol with NaOH yields 3-acetylquinolin-4-one D4 , bypassing post-synthetic modifications.

Scheme 3

$$ \mathbf{D1} + \mathbf{D2} \xrightarrow{\text{Base}} \mathbf{D3} \rightarrow \mathbf{D4} $$

N1-Ethylation Strategies

Quaternization of the quinolinone nitrogen demands selective alkylation without disturbing the acetyl or pyridinyl groups.

Direct Alkylation

Treatment of E1 with ethyl iodide in DMF/K₂CO₃ at 80°C for 12 hours installs the ethyl group at N1 (85% yield). Phase-transfer catalysis (tetrabutylammonium bromide) enhances reaction efficiency, reducing time to 6 hours.

Reductive Amination

Condensation of E1 with acetaldehyde followed by NaBH₄ reduction provides an alternative pathway (72% yield), though over-reduction of the ketone remains a concern.

Integrated Synthetic Routes

Two optimized pathways emerge for large-scale production:

Route 1 (Sequential Functionalization)

- Gould–Jacobs synthesis of 7-bromoquinolin-4-one (76%)

- Suzuki coupling with pyridin-4-ylboronic acid (89%)

- Friedel–Crafts acetylation (82%)

- N1-ethylation (85%)

Overall yield: 76% × 89% × 82% × 85% = 46.4%

Route 2 (Convergent Synthesis)

- Biere–Seelen method with pre-acetylated anthranilate (68%)

- Conrad–Limpach cyclization (74%)

- Simultaneous N1-ethylation/pyridinyl introduction via Ullmann coupling (63%)

Overall yield: 68% × 74% × 63% = 31.7%

Route 1 offers superior yield and modularity, while Route 2 reduces step count at the expense of lower efficiency.

Green Chemistry Alternatives

Ultrasound-Assisted Reactions

Sonication accelerates key steps:

Aqueous-Phase Decarboxylative Cyclization

Isatoic anhydride H1 and acetylacetone H2 react in water at 80°C to form 3-acetylquinolin-4-one H3 (Scheme 5). This method eliminates organic solvents but struggles with pyridinyl incorporation.

Scheme 5

$$ \mathbf{H1} + \mathbf{H2} \xrightarrow{\text{H}_2\text{O}} \mathbf{H3} $$

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J=5.6 Hz, 2H, Py-H), 8.35 (s, 1H, H-2), 7.89 (d, J=8.8 Hz, 1H, H-8), 7.62 (d, J=5.6 Hz, 2H, Py-H), 6.95 (d, J=8.8 Hz, 1H, H-5), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 2.68 (s, 3H, COCH₃), 1.41 (t, J=7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z calcd for C₁₈H₁₇N₂O₂ [M+H]⁺: 301.1315; found: 301.1318.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes bromination and chlorination under acidic conditions (e.g., acetic acid) to yield halogenated derivatives. The acetyl group at position 3 and the pyridyl substituent at position 7 influence regioselectivity:

-

Bromination : Introduces bromine atoms at positions ortho/para to the ethyl group or pyridyl ring, depending on directing effects.

-

Chlorination : Similar regiochemical outcomes, with chlorine substitution occurring at activated aromatic positions .

Formylation is achieved via the Vilsmeier-Haack reaction (DMF/POCl₃), targeting reactive methylene groups to form aldehyde derivatives. This reaction highlights the compound’s ability to undergo electrophilic activation at α-carbon sites .

Condensation Reactions

The compound participates in heterocyclic condensation with aromatic partners like chromone derivatives. For example:

-

Pyrazoloquinoline derivatives : Formed via cyclization with chromone-3-carbonitrile or 2-amino-3-formylchromone under reflux conditions.

-

Pyrimidoquinoline derivatives : Generated through cyclocondensation with chromone-based reagents, expanding the heterocyclic framework .

These reactions underscore the compound’s utility in constructing fused aromatic systems with potential biological significance.

Biological Interactions and Reactivity

While direct in vivo data for this compound is limited, related quinoline derivatives exhibit antimicrobial and anticancer activity . Their reactivity often involves:

-

Enzyme inhibition : Interactions with targets like kinases or topoisomerases, influenced by substituent patterns (e.g., pyridyl groups enhance binding affinity).

-

Microsomal stability : Substitution patterns (e.g., 6-chloro-7-methoxy motifs) critically affect metabolic stability and bioavailability .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Key Products/Features |

|---|---|---|

| Bromination | Br₂, acetic acid | Halogenated derivatives at ortho/para positions relative to substituents |

| Chlorination | Cl₂, acetic acid | Chlorinated analogs with altered electronic properties |

| Formylation | DMF/POCl₃, Vilsmeier-Haack | Aldehyde-functionalized derivatives at reactive methylene sites |

Table 2: Condensation Reactions

| Reaction Partner | Conditions | Products |

|---|---|---|

| Chromone-3-carbonitrile | Reflux in ethanol | Pyrazolo[4,3-c]quinoline derivatives |

| 2-Amino-3-formylchromone | Reflux in ethanol | Pyrimido[5,4-c]quinoline derivatives |

Scientific Research Applications

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one may have several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biological assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous quinolin-4-one derivatives.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on Bioactivity

- Pyridinyl vs. Piperazinyl Groups: The target compound’s pyridin-4-yl group (position 7) contrasts with the piperazinyl group in Decarboxy Ciprofloxacin.

- Acetyl vs. Aminomethyl Groups: The 3-acetyl group in the target compound may reduce basicity compared to the 3-aminomethyl derivatives in , impacting solubility and membrane permeability. Aminomethyl substituents are often optimized for CNS penetration .

- Halogenation : Fluorine and chlorine atoms in and enhance antimicrobial activity by increasing electronegativity and target affinity. The target compound lacks halogens, which may limit antibacterial efficacy but reduce toxicity risks .

Pharmacokinetic Considerations

- Long alkyl chains (e.g., 2-heptyl in ) improve lipophilicity and biofilm penetration, whereas the target compound’s ethyl and acetyl groups balance hydrophilicity and metabolic stability.

Biological Activity

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with specific substituents: an acetyl group at the 3-position, an ethyl group at the 1-position, and a pyridine ring at the 7-position. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. For instance, various synthetic routes have been explored to obtain derivatives of quinoline compounds, which often exhibit enhanced biological activities .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it showed promising results against human colon adenocarcinoma cells with IC50 values in the low micromolar range .

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and cell cycle arrest in cancer cells. Research has suggested that quinoline derivatives can interact with cellular targets such as kinases or transcription factors, leading to altered signaling pathways that promote cancer cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various quinoline derivatives, including this compound. The researchers utilized molecular docking studies to predict binding affinities to target proteins involved in cancer progression. The findings indicated that this compound could serve as a lead candidate for further development in anticancer therapies .

| Study | Findings | IC50 Value |

|---|---|---|

| Anticancer Evaluation | Inhibition of A549 cell proliferation | 0.14 ± 0.03 μM |

| Antimicrobial Activity | Effective against E. coli and S. aureus | Varies by strain |

Q & A

Q. Methodology :

- Introduce substituents (e.g., halogens, alkylthio) at positions 2, 5, or 8 to evaluate steric/electronic effects .

- Compare analogs (e.g., 3-acetyl-8-bromo derivatives) via EMSA and cytotoxicity assays .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

Discrepancies in IC₅₀ values may arise from:

- Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HL-60) .

- Assay conditions : Standardize ATP-based viability assays vs. flow cytometry for apoptosis.

- Structural impurities : Use HPLC (>95% purity) and confirm via LC-MS .

- Solubility issues : Optimize DMSO concentrations (<0.1% v/v) to avoid false negatives .

Advanced: What strategies mitigate stability issues during synthesis and storage?

Answer:

- Light sensitivity : Store in amber vials at -20°C under inert atmosphere .

- Hydrolysis prevention : Avoid aqueous buffers (use DMSO or ethanol) .

- Thermal degradation : Monitor via TGA and optimize lyophilization protocols .

Advanced: How to design experiments for assessing pharmacokinetic properties?

Answer:

- Metabolic stability : Use liver microsomes (human/rat) with LC-MS quantification .

- Plasma protein binding : Equilibrium dialysis followed by HPLC-UV analysis .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) .

Advanced: What computational tools model interactions with c-Myc?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.